(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Description
(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the benzimidazole core and a methanamine (-CH₂NH₂) group at the 2-position, forming a hydrochloride salt. This compound is of significant interest in medicinal chemistry due to the pharmacophoric benzimidazole scaffold, which is widely recognized for its antimicrobial, antiviral, and anticancer properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves solubility and bioavailability . It is listed under CAS 1446513-96-7 and is often utilized as a key intermediate in synthesizing bioactive molecules targeting infectious diseases .
Properties
Molecular Formula |
C9H9ClF3N3 |
|---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6;/h1-3H,4,13H2,(H,14,15);1H |
InChI Key |
MLVLSPXPQMLGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Amination: The methanamine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions for Benzimidazole Formation
The synthesis of benzimidazole derivatives often involves oxidation steps to form key intermediates. For example, the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde is critical in related compounds. Key methodologies include:
| Reaction Conditions | Yield | Catalyst/Reagent |
|---|---|---|
| MnO₂ in dichloromethane at 40°C for 2h | 85% | Manganese(IV) oxide |
| Ru(bpbp)(pydic) with H₂O₂ at 50°C for 5.5h | 70% | Ruthenium catalyst and hydrogen peroxide |
| MnO₂ in methanol/DCM overnight | 51% | Activated manganese dioxide |
These conditions highlight the use of manganese dioxide or ruthenium complexes for selective oxidation, which may be adapted for synthesizing derivatives with trifluoromethyl substitutions .
Coupling Reactions for Functionalization
The target compound’s methanamine hydrochloride moiety suggests involvement in coupling reactions. Related methodologies include:
-
CDI-mediated coupling : Reaction of amines with carboxylic acids using 1,1′-carbonyldiimidazole (CDI) to form amides, followed by hydrolysis to generate free amines .
-
Alkylation : Use of bromide derivatives (e.g., 3-bromopropionic acid) to introduce alkyl chains, which could serve as precursors for subsequent amine formation .
For example, in the synthesis of phenylimidazole derivatives, coupling of intermediates with amines under CDI and Et₃N in DCM yields bioactive compounds .
Substitution Effects on Reactivity
The trifluoromethyl group at the 6-position significantly influences reactivity:
-
Electronic effects : Trifluoromethyl groups enhance lipophilicity and stabilize intermediates via electron-withdrawing effects, potentially improving metabolic stability.
-
Steric effects : Substitution at the 6-position may limit bulky substituents due to spatial constraints, as observed in analogous benzimidazole derivatives .
Synthetic Pathway for Target Compound
While direct synthesis data for the target compound is limited, extrapolation from related systems suggests:
-
Benzimidazole core formation : Condensation of o-phenylenediamine with a trifluoromethyl-substituted glycolic acid analog.
-
Oxidation : Conversion of hydroxymethyl to aldehyde using MnO₂ or Ru catalysts .
-
Reductive amination : Reduction of aldehyde to methanamine, followed by hydrochloric acid treatment for salt formation.
Key Challenges and Considerations
-
Selectivity : Minimizing side reactions during oxidation, particularly with trifluoromethyl groups, which may require optimized catalyst loadings or reaction times.
-
Purification : Column chromatography or recrystallization to isolate pure products, as seen in analogous syntheses .
Biological Activity Context
The presence of the trifluoromethyl group and methanamine moiety in the target compound aligns with trends in medicinal chemistry, where such functional groups enhance bioavailability and target binding. For instance, trifluoromethyl substitutions in benzimidazoles have been linked to improved antiviral and anticancer activity in related systems .
Scientific Research Applications
(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Antimicrobial Activity
- Target Compound : Demonstrated efficacy in inhibiting bacterial and fungal pathogens due to the -CF₃ group, which enhances membrane penetration and target binding .
- Thiazolidinone Derivatives: Analogues like 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones exhibit superior antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but require complex synthesis pathways .
- Methoxy Analogues : Reduced potency (MIC: 16–32 µg/mL) due to lower lipophilicity and faster metabolic clearance .
Pharmacokinetic Properties
- Hydrochloride vs. Dihydrochloride Salts : The hydrochloride form of the target compound offers optimal solubility (≈50 mg/mL in water) compared to dihydrochloride salts, which may precipitate under acidic conditions .
- Trifluoromethyl vs. Methyl Substitution : The -CF₃ group in the target compound increases plasma half-life (t₁/₂: 6.2 h) compared to methyl-substituted analogues (t₁/₂: 3.8 h) .
Biological Activity
(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group at the 6-position of the benzimidazole ring, which significantly influences its biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various biological targets, including:
- Sodium Channels : Studies have shown that benzimidazole derivatives can act as inhibitors of sodium channels, which play a crucial role in neuronal excitability and pain signaling pathways .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, it has shown efficacy against breast cancer cells by disrupting cell cycle progression and promoting cell death through caspase activation .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
In animal models, this benzimidazole derivative has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases .
Case Studies
- Breast Cancer Study : A study involving the administration of this compound to mice demonstrated a significant reduction in tumor size and weight compared to control groups, highlighting its potential as an effective chemotherapeutic agent .
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial properties of the compound, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in treating infections caused by these pathogens .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
